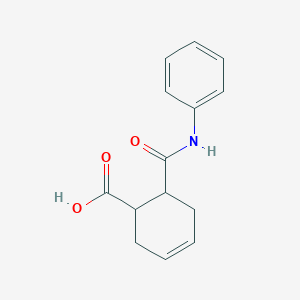

6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” is a chemical compound with the molecular formula C14H15NO3 . It is related to other compounds such as “6-{[4-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid” and “6-Phenethylcarbamoyl-cyclohex-3-ene-carboxylic acid” which have similar structures .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, a chiral precursor for the anticoagulant Edoxaban, was achieved through biocatalysis. The E. coli esterase BioH was engineered for improved S-enantioselectivity via rational design .Molecular Structure Analysis

The molecular structure of “6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” can be analyzed based on its molecular formula C14H15NO3. It contains a cyclohexene ring, a phenylcarbamoyl group, and a carboxylic acid group .Aplicaciones Científicas De Investigación

Chemical Synthesis and Transformations

The Curtius rearrangement of cyclohex-3-ene carboxylic acid, a related compound to 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, has been utilized for the synthesis of various carbamate derivatives, demonstrating the compound's value in synthetic organic chemistry. For instance, the rearrangement using diphenylphosphoryl azide leads to the synthesis of ethyl, t-butyl, or benzyl N-(1-cyclohex-3-enyl)carbamates, with further transformations allowing the creation of oxygenated cyclohexylamimo building blocks (Gómez-Sánchez & Marco-Contelles, 2005).

Chiral Resolution

The chiral resolution of cyclohex-3-ene-1-carboxylic acid has been successfully achieved, yielding single configurational isomers with high optical purity. This indicates the potential of 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid and similar compounds in chiral chemistry applications (Li Yi-liang, 2013).

Pharmaceutical Applications

Optically active cyclohexene derivatives, like 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, have shown potential as new antisepsis agents. For example, the synthesis of ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate, a cyclohexene antisepsis agent, highlights the importance of these compounds in medicinal chemistry (Yamada et al., 2006).

Receptor Agonists

Compounds like 2-(3-(Naphthalen-2-yl)propanamido)cyclohex-1-enecarboxylic acid, closely related to 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, have been used as hydroxyl-carboxylic acid (HCA) receptor HCA2 agonists. Their derivatives' potency in activating HCA1, HCA2, and HCA3 receptors has been evaluated, indicating the pharmaceutical significance of these compounds (Bobiļeva et al., 2014).

Enantiomer Synthesis

The synthesis of stereochemically complex molecules from cyclohex-3-ene carboxylic acid derivatives illustrates the potential for creating diverse enantiomers for pharmaceutical and chemical applications. This includes the synthesis of functionalized cycloalkene skeletons, demonstrating the versatility of these compounds (Cong & Yao, 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-7,11-12H,8-9H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSLIJHVJSMXPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)NC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2589417.png)

![N-[2-(6-Chloro-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2589418.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2589421.png)

![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2589422.png)

![2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2589423.png)

![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate](/img/structure/B2589424.png)

![1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2589430.png)

![prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2589431.png)

![4-(2-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589433.png)